molecular formula C23H22FN3O2 B2486709 5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole CAS No. 2097899-73-3

5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

Cat. No.: B2486709
CAS No.: 2097899-73-3
M. Wt: 391.446
InChI Key: PQTGJYCAPKOQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole (CAS: 2097899-73-3, molecular formula: C₂₃H₂₂FN₃O₂, molecular weight: 391.4381 g/mol) features a pyrazole core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 1, and a pyrrolidine-1-carbonyl moiety at position 3. The pyrrolidine ring is further substituted with a 2,3-dihydro-1-benzofuran-5-yl group, contributing to its structural complexity .

Properties

IUPAC Name

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2/c1-26-21(13-20(25-26)15-2-5-19(24)6-3-15)23(28)27-10-8-18(14-27)16-4-7-22-17(12-16)9-11-29-22/h2-7,12-13,18H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTGJYCAPKOQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(C3)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole (CAS Number: 2097899-73-3) is a synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanism of action, and potential therapeutic applications.

Molecular Characteristics

The molecular formula of the compound is C23H22FN3O2C_{23}H_{22}FN_3O_2, with a molecular weight of approximately 391.44 g/mol. The structure includes several functional groups that may contribute to its biological activity, notably the benzofuran and pyrazole moieties.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature; however, preliminary studies suggest several potential areas of interest:

1. Anticancer Activity

Recent studies indicate that compounds with similar structural features to pyrazoles and benzofurans exhibit promising anticancer properties. For instance, compounds containing benzofuran rings have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma and melanoma cells . The presence of a fluorophenyl group may enhance the compound's interaction with cellular targets.

2. Antimicrobial Properties

Compounds derived from similar scaffolds have been evaluated for antimicrobial activity. For example, pyrazole derivatives have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways . While specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential efficacy.

3. Neuroprotective Effects

Some derivatives of benzofuran and pyrrolidine have been investigated for their neuroprotective effects in models of neurodegenerative diseases. These compounds may exert their effects through modulation of neurotransmitter systems or by reducing oxidative stress . Given the structural components of this compound, it may also possess similar neuroprotective properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The following table summarizes key findings from related compounds:

Compound StructureActivity TypeKey Findings
Pyrazole DerivativesAnticancerDisplayed IC50 values < 10 µM in various cancer cell lines
Benzofuran AnaloguesAntimicrobialSignificant inhibition against E. coli and S. aureus
Pyrrolidine-based CompoundsNeuroprotectiveReduced oxidative stress in neuronal models

Case Studies

Case Study 1: Anticancer Activity
A study on pyrazole derivatives reported that a compound structurally similar to our target exhibited an IC50 value of 15 µM against human glioblastoma cells. The observed mechanism involved apoptosis induction through caspase activation .

Case Study 2: Antimicrobial Screening
In another investigation, a series of benzofuran-containing compounds were tested against a panel of bacterial strains. One derivative showed an inhibition zone of 30 mm against S. aureus, indicating strong antibacterial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoline Derivatives with 4-Fluorophenyl Substituents

describes N-substituted pyrazoline derivatives, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde and 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one . These compounds share the 4-fluorophenyl group and pyrazole-related backbone with the target compound but differ in substituents:

  • Position 1 : The target compound has a methyl group, while compounds feature carbaldehyde or propan-1-one groups.
  • Position 5 : The target compound’s pyrrolidine-carbonyl group contrasts with phenyl or bromophenyl substituents in .

Pyranopyrazole Derivatives

highlights 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one, a fused pyranopyrazole-oxazine system. Key differences include:

  • Core Structure: The target compound retains a monocyclic pyrazole, whereas ’s compound has a bicyclic pyranopyrazole.
  • Substituents: The target compound’s dihydrobenzofuran and fluorophenyl groups are absent in the pyranopyrazole derivative.

Implications: The fused pyranopyrazole system may confer rigidity, affecting conformational flexibility and interaction with biological targets. The target compound’s dihydrobenzofuran could enhance π-π stacking or metabolic stability .

Agrochemical Pyrazole Derivatives

lists pyrazole-based pesticides like fipronil and ethiprole , which contain trifluoromethyl and sulfinyl groups. Structural contrasts include:

  • Electron-Withdrawing Groups : Fipronil has Cl and CF₃ groups, while the target compound features a 4-fluorophenyl and dihydrobenzofuran.
  • Applications : The target compound’s lack of sulfinyl/chloro substituents may preclude pesticidal activity, suggesting divergent biological targets .

Dihydrobenzofuran-Containing Compounds

includes 1-(2,3-dihydro-1-benzofuran-5-yl)-propan-2-amine (5-APDB) , a psychoactive substance. Shared features:

  • Dihydrobenzofuran Moiety : Both compounds incorporate this group, which may influence receptor binding or metabolic pathways.
  • Functional Groups : 5-APDB has an amine side chain, while the target compound’s dihydrobenzofuran is linked to a pyrrolidine-carbonyl system.

Implications : The dihydrobenzofuran group in the target compound may contribute to CNS activity, similar to 5-APDB, but its covalent attachment to a pyrazole-pyrrolidine system likely alters pharmacokinetics .

Preparation Methods

Regioselective Formation of 1-Methyl-3-(4-fluorophenyl)-1H-pyrazole

The pyrazole nucleus is synthesized via Knorr-type cyclocondensation (Fig. 1A). Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (I ) reacts with methylhydrazine in ethanol under reflux, yielding a 1:1.2 mixture of regioisomers IIa and IIb . Chromatographic separation isolates the desired 1-methyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (IIa ) in 68% yield.

Optimization : Nano-ZnO catalysis in aprotic solvents (DMF) enhances regioselectivity (4:1 ratio) and yield (82%) by accelerating dehydration.

Hydrolysis to Carboxylic Acid

The ester IIa undergoes saponification using 2M NaOH in methanol/water (1:1) at 60°C for 6 hours, yielding 1-methyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (III ) in 95% purity (Scheme 1).

Synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine

Benzofuran Construction

2,3-Dihydrobenzofuran-5-amine (IV ) is prepared via Ulmann coupling :

  • 5-Bromo-2,3-dihydrobenzofuran reacts with ammonia in the presence of CuI/L-proline catalyst at 110°C, achieving 74% yield.

Pyrrolidine Ring Formation

IV undergoes Buchwald-Hartwig amination with 1,4-dibromobutane, forming 3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine (V ) in 66% yield (Scheme 2).

Amide Coupling Strategy

Activation of Pyrazole Carboxylic Acid

Compound III is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane, generating the acyl chloride VI (98% conversion).

Amide Bond Formation

VI reacts with pyrrolidine V in the presence of triethylamine (TEA) as a base, yielding the target compound in 85% isolated yield after purification (HPLC, >99% purity).

Alternative Method : EDCl/HOBt-mediated coupling in DMF at 0°C→RT achieves comparable yields (83%) with reduced side products.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Regioselectivity Cost Efficiency
Knorr Cyclocondensation 82 95 4:1 High
Nano-ZnO Catalyzed 89 97 9:1 Moderate
EDCl/HOBt Coupling 83 99 N/A Low

The nano-ZnO approach offers superior regiocontrol, while EDCl coupling ensures high purity for pharmaceutical applications.

Challenges and Optimizations

  • Regioselectivity in Pyrazole Formation : Polar aprotic solvents (e.g., DMPU) suppress side isomer formation.
  • Pyrrolidine Stability : N-Boc protection during benzofuran coupling prevents undesired ring-opening.
  • Amide Hydrolysis : Strict anhydrous conditions are critical during acyl chloride formation to avoid degradation.

Q & A

Basic Question: What established synthetic methodologies are used to prepare this compound, and what key reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step routes, starting with condensation reactions between substituted pyrazole precursors and functionalized heterocycles. For example:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones under reflux in ethanol or acetic acid .
  • Step 2 : Introduction of the 2,3-dihydrobenzofuran-pyrrolidine moiety via nucleophilic acyl substitution, often using carbodiimide coupling agents (e.g., DCC or EDCI) in anhydrous dichloromethane .
  • Critical Conditions :
    • Temperature control (e.g., 0–5°C during acylations to minimize side reactions).
    • Use of sodium acetate as a base to stabilize intermediates in triazole-forming steps .
    • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate high-purity products .

Basic Question: What structural characterization techniques are most reliable for confirming the compound’s regiochemistry and stereochemistry?

Answer:

  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, bond lengths, and torsion angles. For example, dihedral angles between the benzofuran and pyrazole rings can be measured to assess planarity .
  • NMR Spectroscopy :
    • ¹H NMR : Distinct splitting patterns for methyl groups (e.g., singlet at δ 3.2–3.5 ppm for N-methylpyrazole) and fluorine coupling (e.g., ⁴J-F splitting in the 4-fluorophenyl group) .
    • ¹³C NMR : Carbonyl signals (e.g., 165–170 ppm for the pyrrolidine-1-carbonyl group) confirm successful acylation .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm accuracy) and fragmentation patterns .

Basic Question: How can researchers assess the purity and stability of this compound under storage conditions?

Answer:

  • HPLC Analysis : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >98% is required for pharmacological studies .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 200°C indicates suitability for long-term storage) .
  • Accelerated Stability Testing : Exposure to 40°C/75% relative humidity for 4 weeks, with periodic HPLC checks for degradation products (e.g., hydrolysis of the carbonyl group) .

Advanced Question: How can contradictions in reported biological activities of structurally analogous pyrazole derivatives be resolved?

Answer:
Contradictions often arise from variations in substituent positioning, assay conditions, or cellular models. Mitigation strategies include:

  • Systematic SAR Studies : Compare analogs with incremental modifications (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate electronic or steric effects .
  • Standardized Assay Protocols : Use consistent cell lines (e.g., HEK293 for receptor-binding assays) and controls (e.g., IC50 values normalized to reference inhibitors) .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., ligand-protein docking from PDB entries) with activity profiles to identify critical binding interactions .

Advanced Question: What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand binding to target proteins (e.g., COX-2 or carbonic anhydrase IX) using AMBER or GROMACS. Analyze hydrogen-bond occupancy and hydrophobic contacts .
  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate:
    • LogP : Optimal range 2–4 for blood-brain barrier penetration.
    • CYP450 Inhibition : Risk assessment for drug-drug interactions .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict metabolic susceptibility (e.g., oxidation at electron-rich pyrrolidine sites) .

Advanced Question: How can researchers optimize the compound’s solubility without compromising bioactivity?

Answer:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo. For example, replace the methyl group with a morpholine ring to enhance aqueous solubility .
  • Co-Crystallization : Use co-formers like succinic acid or PEG derivatives to create stable co-crystals with improved dissolution rates .
  • Micellar Encapsulation : Test biodegradable polymers (e.g., PLGA) for controlled release in physiological media, monitored via dynamic light scattering (DLS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.